molecular formula C17H14N2O2 B2885823 (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid CAS No. 24301-67-5

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Cat. No.: B2885823
CAS No.: 24301-67-5
M. Wt: 278.311
InChI Key: GQUXXZISQANQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups at positions 4 and 5, and an acetic acid moiety at position 1

Scientific Research Applications

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Pharmacokinetics

Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .

Safety and Hazards

While specific safety and hazard information for “(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the research of pyrazole derivatives include the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    (4,5-Diphenyl-1H-imidazol-2-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (4,5-Diphenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with the acetic acid moiety at position 3 instead of position 1.

Uniqueness

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety at position 1 and the phenyl groups at positions 4 and 5 provide distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-(4,5-diphenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUXXZISQANQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Twelve grams (0.04 mol) of ethyl 4,5-diphenyl-1-H-pyrazole-1-acetate of example 1 was refluxed in 40 mL of water, 40 mL of ethanol and 5 mL of 35% aqueous sodium hydroxide for 1.5 hours. The ethanol was stripped off, water was added, and the slurry was acidified with excess 6N HCl. The resulting precipitate was filtered off and rinsed with water to yield 10.4 g of free acid, mp 169°-170° C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.